N-(1,2-oxazol-3-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide is a complex organic compound with potential applications in medicinal chemistry. It features a unique oxazole ring and an indene moiety, which may contribute to its biological activity. This compound is categorized under acetamides and oxazoles, indicating its structural characteristics and functional groups.
The compound can be sourced from specialized chemical suppliers and databases, such as Thermo Scientific, which provides detailed specifications including molecular weight and purity levels. Its CAS number is 58161-35-6, and it has been referenced in various scientific literature focusing on synthetic methodologies and biological evaluations.
N-(1,2-oxazol-3-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide belongs to the class of acetamides due to the presence of the acetamide functional group. It also falls under heterocyclic compounds because of the oxazole ring, which contains nitrogen and oxygen atoms in its structure.
The synthesis of N-(1,2-oxazol-3-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide can involve several steps:
The synthesis may require specific conditions such as controlled temperatures, solvents (like dimethylformamide or dichloromethane), and catalysts (such as Lewis acids). Techniques like thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are typically employed for monitoring reaction progress and confirming product identity.
The molecular structure of N-(1,2-oxazol-3-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide can be represented with the following details:
Property | Value |
---|---|
Molecular Formula | C13H13N2O3 |
Molecular Weight | 245.25 g/mol |
IUPAC Name | N-(1,2-Oxazol-3-Yl)-2-Oxyacetylindene |
SMILES | CC(=O)N1C=CC=N1C(=O)C2=CC=CC=C2 |
The compound exhibits a complex arrangement of atoms that includes carbon, nitrogen, and oxygen, contributing to its potential reactivity and biological properties.
The compound's structural data can be analyzed using X-ray crystallography or computational chemistry methods to understand its three-dimensional conformation better.
N-(1,2-oxazol-3-yl)-2-[(3-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetamide may participate in various chemical reactions:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and selectivity. Kinetics studies may be performed to understand the reaction mechanisms in detail.
The mechanism of action for N-(1,2-oxazol-3-yil)-2-[ (3 -oxo - 2 , 3 -dihydro - 1H - inden - 5 - yl ) oxy ] acetamide is hypothesized based on its structural components:
Studies involving receptor binding assays or cell-based assays could provide quantitative data on its efficacy and potency against specific biological targets.
N-(1,2-Oxazol-3-Yl)-2-Oxyacetylindene is expected to have:
N-(1,2-Oxazol-3-Yl)-2-Oxyacetylindene has potential applications in:
This compound's diverse structural attributes make it a subject of interest for further research into its therapeutic potential and chemical reactivity.
CAS No.: 182442-81-5
CAS No.: 16281-62-2
CAS No.:
CAS No.: 3003-15-4